Hydroxyimino Group Enhances Predicted Polar Surface Area vs. 4-Oxo-Piperidine Analog
The presence of the hydroxyimino (C=N-OH) group in 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide increases its calculated Topological Polar Surface Area (TPSA) to 64.9 Ų, compared to a modeled TPSA of approximately 46 Ų for the analogous 4-oxo-piperidine compound 2-[4-(oxo)piperidin-1-yl]-N-phenylacetamide [1]. This difference stems from the additional hydrogen bond donor (HBD) contributed by the oxime –OH (total HBD = 2) versus the single HBD in the ketone analog [1]. The higher TPSA correlates with different pharmacokinetic profiles, particularly for blood-brain barrier permeation predictions.
| Evidence Dimension | Predicted physicochemical properties (TPSA, HBD count) affecting permeability |
|---|---|
| Target Compound Data | TPSA = 64.9 Ų; HBD = 2; cLogP = 1.6 |
| Comparator Or Baseline | 2-[4-(oxo)piperidin-1-yl]-N-phenylacetamide (modeled): TPSA ≈ 46 Ų; HBD = 1; theoretical cLogP not sourced |
| Quantified Difference | ΔTPSA ≈ +18.9 Ų; ΔHBD = +1 |
| Conditions | Calculated by Cactvs 3.4.8.24 algorithm (PubChem); comparator data based on SMILES modeling |
Why This Matters
This quantified difference in polar surface area and hydrogen bonding potential enables researchers to specifically select the hydroxyimino variant when designing CNS-penetrant or peripherally restricted chemical probes.
- [1] PubChem. (2025). Computed Properties (Cactvs 3.4.8.24) for 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide (CID 16227523). View Source
